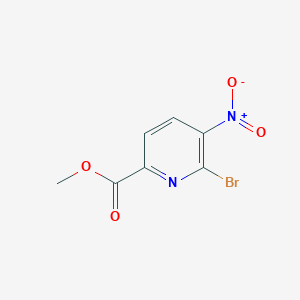

Methyl 6-bromo-5-nitropicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-bromo-5-nitropicolinate” is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known by its IUPAC name, methyl 6-bromo-5-nitropyridine-2-carboxylate . This compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For instance, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 261.03 .科学的研究の応用

Catalysis and Carbon-Carbon Bond Formation Methyl 6-bromo-5-nitropicolinate has been implicated in the synthesis of complex molecules, showcasing its utility in catalyzing carbon-carbon bond formation. For instance, it plays a role in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes, which are catalysts for carbon-carbon bond formation. These complexes are synthesized through direct cyclometalation, demonstrating the compound's potential in organometallic chemistry and catalysis (Fossey & Richards, 2004).

Prodrug Systems for Reductive Activation Additionally, derivatives of this compound have been explored as potential prodrug systems for bioreductive activation. The synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives illustrates this application, where these derivatives are designed for potential use as prodrugs that are activated through reductive processes (Couch, Burke, Knox, & Moody, 2008).

Intermediate in PI3K/mTOR Inhibitors The compound also serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its relevance in medicinal chemistry. Its role in synthesizing key intermediates for quinoline inhibitors points to its significance in developing therapeutic agents (Lei et al., 2015).

Antimicrobial Activity Research has shown that nitro-containing compounds similar to this compound exhibit antimicrobial activity against Mycobacterium tuberculosis. The study on 5-nitro-1,10-phenanthroline demonstrates the potential antimicrobial activity of nitro compounds, suggesting that this compound derivatives could have similar applications (Kidwai et al., 2017).

Supramolecular Chemistry The structural features of this compound make it suitable for the development of supramolecular architectures. Copper(II) complexes with 6-bromopicolinic and 6-methylpicolinic acids demonstrate the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).

Safety and Hazards

作用機序

Mode of Action

It’s possible that the bromine and nitro groups on the picolinic acid backbone could interact with biological targets in a unique way, potentially leading to different biological effects compared to the parent compound .

Result of Action

It’s possible that the compound could have a range of effects depending on the specific biological targets it interacts with .

特性

IUPAC Name |

methyl 6-bromo-5-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAHSBLHKLEHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2916191.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)